Pyridin-4-ol

Description

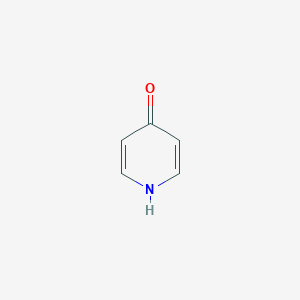

Structure

3D Structure

Properties

IUPAC Name |

1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNTZFIIOFTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3454-03-3 (nitrate), 626-64-2 (Parent) | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052310 | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-64-2, 108-96-3, 3454-03-3 | |

| Record name | 4-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2MV07G53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridin-4-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pivotal heterocyclic compound, and its predominant tautomer, Pyridin-4(1H)-one, are fundamental building blocks in medicinal chemistry and materials science.[1] Their utility in the synthesis of pharmaceuticals, such as diuretics and anti-cancer drugs, as well as agrochemicals, underscores the importance of well-defined synthetic and characterization protocols.[2] This technical guide provides a comprehensive overview of the synthesis, tautomeric nature, and detailed spectroscopic characterization of this compound, presenting data in a structured format to aid researchers in its effective application.

Tautomerism: A Core Concept

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with Pyridin-4(1H)-one (also known as 4-pyridone).[3][4] This equilibrium is highly sensitive to the compound's physical state and solvent environment.

-

In the solid state and in polar solvents, the equilibrium heavily favors the 4-pyridone (keto) form due to intermolecular hydrogen bonding.[4][5]

-

In the gas phase or in non-polar solvents, the this compound (enol) form becomes more significant.[3][6]

This tautomerism is crucial as it influences the molecule's reactivity and complicates its characterization, often resulting in spectroscopic data that reflects the dominant tautomer under the measurement conditions.[7][8]

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common and practical laboratory-scale method involves the diazotization of 4-aminopyridine followed by hydrolysis.[9] Other notable methods include synthesis from 4-pyrone precursors and multi-component reactions.[3][10]

Synthesis via Diazotization of 4-Aminopyridine

This high-yield method is a preferred route for laboratory synthesis.[9] It involves the conversion of the amino group of 4-aminopyridine into a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group. The overall workflow is depicted below.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The data presented corresponds primarily to the more stable 4-pyridone tautomer.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO | [3] |

| Molecular Weight | 95.10 g/mol | [3] |

| Appearance | Colorless to tan/brown solid/powder | [3][11] |

| Melting Point | 150-151 °C | [2][12] |

| Boiling Point | 230-235 °C at 12 mmHg | [2][12] |

| CAS Number | 626-64-2 (this compound), 108-96-3 (4-Pyridone) | [2][3] |

Spectroscopic Data

NMR spectra are highly dependent on the solvent due to its effect on the tautomeric equilibrium.[8][13]

Table 2: ¹H NMR Spectral Data (DMSO-d₆) [13][14]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | N-H |

| ~7.4 | d | 2H | H-2, H-6 |

| ~5.9 | d | 2H | H-3, H-5 |

Note: The N-H proton is exchangeable with D₂O and its signal will disappear upon addition.[13]

Table 3: ¹³C NMR Spectral Data (DMSO-d₆) [13][15]

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-4 (C=O) |

| ~140 | C-2, C-6 |

| ~116 | C-3, C-5 |

The IR spectrum in the solid state (KBr pellet) is dominated by the characteristic vibrations of the 4-pyridone tautomer.[13]

Table 4: Key IR Absorption Bands (KBr Pellet) [13]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2800-3000 | N-H stretching (hydrogen-bonded) | Broad, Strong |

| ~1640 | C=O stretching | Strong |

| ~1540 | C=C stretching | Strong |

Table 5: Mass Spectrometry Data

| Technique | m/z Value | Assignment | Reference |

| Electron Ionization (EI) | 95 | [M]⁺ (Molecular Ion) | [8] |

UV-Vis spectroscopy can be used to study the tautomeric equilibrium. The absorption maxima are sensitive to the solvent and pH.

| Solvent/Condition | λmax (nm) | Reference |

| Basic | ~255 | [16] |

Experimental Protocols

Detailed Synthesis Protocol (from 4-Aminopyridine)

This protocol is adapted from established literature procedures.[7][9]

Materials:

-

4-aminopyridine (99%)

-

Concentrated sulfuric acid (98%)

-

Butyl nitrite

-

Barium hydroxide solution

-

Carbon dioxide (gas or dry ice)

-

Activated carbon

-

Methanol (99.5%)

-

Deionized water

-

Three-neck round-bottom flask (1000 mL), dropping funnel, thermometer, mechanical stirrer, ice bath.

Procedure:

-

Preparation of Diazonium Solution: a. In a 1000 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 400 mL of deionized water. b. Cool the flask in an ice bath and slowly add 140 mL of concentrated sulfuric acid, ensuring the temperature remains between 20-40°C. c. Cool the resulting solution to 0-20°C and add 95 g of 4-aminopyridine. d. From the dropping funnel, add 150.8 g of butyl nitrite dropwise over approximately 120 minutes. Meticulously maintain the reaction temperature below 20°C.

-

Hydrolysis and Neutralization: a. Once the addition is complete, allow the reaction to stir at the same temperature until TLC analysis indicates the consumption of the starting material. b. Slowly warm the mixture to facilitate hydrolysis of the diazonium salt. c. Neutralize the acidic solution by adding a barium hydroxide solution. Control the temperature between 30-60°C until the pH reaches 7.5-8. d. Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6. e. Filter the mixture and wash the solid precipitate with water to obtain a crude aqueous solution of this compound.

-

Purification: a. Transfer the crude solution to a large flask and add a small amount of activated carbon. b. Add 99.5% methanol and stir to decolorize and purify the solution. c. Filter off the activated carbon. d. The final high-purity product can be obtained by concentrating the solution and performing vacuum distillation.[9]

Characterization Protocols

The following diagram outlines a standard workflow for the spectroscopic analysis of the synthesized product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [chembk.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. soc.chim.it [soc.chim.it]

- 11. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

Spectroscopic Data of Pyridin-4-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Pyridin-4-ol, a pivotal heterocyclic compound. Due to its existence in a tautomeric equilibrium with 4-pyridone, understanding its spectroscopic signature is critical for its application in medicinal chemistry and materials science. This document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, complete with detailed experimental protocols and visual representations of key concepts. In solution, the 4-pyridone tautomer is predominantly favored, and the data presented herein primarily reflects this form.[1]

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is influenced by the solvent and the physical state of the sample. While the enol form (this compound) can be more prevalent in the gas phase, the keto form (4-pyridone) is generally the major species in solution and the solid state.[1]

Tautomeric equilibrium between this compound and 4-Pyridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The chemical shifts provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of the predominant 4-pyridone tautomer displays characteristic signals for the protons on the pyridine ring and the N-H proton. The chemical shifts are solvent-dependent.[1]

| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in D₂O |

| H-2, H-6 | ~7.6 | ~7.8 |

| H-3, H-5 | ~6.2 | ~6.5 |

| N-H | ~11.5 | Not Observed |

Note: In D₂O, the N-H proton undergoes exchange with deuterium and is therefore not observed.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is consistent with the 4-pyridone structure, which is the major tautomer in common NMR solvents.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-4 (C=O) | ~175 |

| C-2, C-6 | ~140 |

| C-3, C-5 | ~115 |

Infrared (IR) Spectroscopy

IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of the functional groups. For this compound, the IR spectrum in the solid state is dominated by the characteristic absorptions of the 4-pyridone tautomer.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3000-2800 | N-H stretch |

| ~1640 | C=O stretch (Amide I) |

| ~1540 | C=C and C=N ring stretching |

| ~1480 | C-H in-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers insights into the electronic transitions within the molecule. The position of the absorption maxima (λmax) is sensitive to the polarity of the solvent.[1]

| Solvent | λmax (nm) |

| Water | ~255 |

| Ethanol | ~258 |

Experimental Protocols

Detailed experimental procedures are essential for obtaining reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[1]

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.[1]

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared in the desired solvent (e.g., water, ethanol). This solution is then serially diluted to a concentration that yields an absorbance reading within the linear range of the spectrophotometer, typically below 1.5 absorbance units.[1]

Data Acquisition: The UV-Vis spectrum is recorded using a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm. The pure solvent is used as a blank to establish a baseline.[1]

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Tautomerism of Pyridin-4-ol: Mechanism and Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science, exists in a dynamic equilibrium with its tautomeric form, pyridin-4(1H)-one. This tautomerism is a critical determinant of its physicochemical properties, reactivity, and biological activity. Understanding the underlying mechanism and the factors governing the equilibrium is paramount for the rational design of molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the this compound tautomerism, detailing the mechanistic pathways, the influence of environmental factors on the equilibrium, and robust experimental and computational protocols for its characterization.

The Tautomeric Equilibrium: this compound vs. Pyridin-4(1H)-one

This compound undergoes a prototropic tautomerization to yield pyridin-4(1H)-one. This process involves the migration of a proton from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of the pi-electron system.

A Technical Guide to the Quantum Chemical Calculation of Pyridin-4-ol Tautomeric Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric equilibrium between Pyridin-4-ol and 4-Pyridone, a critical consideration in medicinal chemistry and materials science. Understanding the relative stability of these tautomers is paramount, as it dictates the molecule's physicochemical properties, receptor binding interactions, and pharmacokinetic profile. Quantum chemical calculations have proven to be an indispensable tool for accurately predicting and rationalizing this equilibrium, which is highly sensitive to the surrounding environment.

The tautomerism of this compound involves the interconversion between its enol form (this compound, also known as the lactim form) and its keto form (4-pyridone, the lactam form). This process typically involves the migration of a proton and a concurrent shift in double bonds.[1] In the gas phase, the equilibrium tends to favor the aromatic this compound form.[2][3][4][5] However, in polar solvents and the solid state, the equilibrium dramatically shifts to favor the more polar 4-pyridone tautomer.[3][5] This guide details the computational methodologies used to explore this phenomenon and presents key quantitative findings from the scientific literature.

Computational Workflow for Tautomer Stability Analysis

The logical workflow for computationally assessing tautomeric stability involves a series of sequential steps. It begins with the generation of initial 3D structures for each tautomer, followed by rigorous geometry optimization and energy calculations in different environments (gas phase and solution). This process allows for a precise determination of the relative Gibbs free energies, which dictates the position of the tautomeric equilibrium.

Caption: A typical workflow for the quantum chemical calculation of tautomer stability.

Quantitative Stability Analysis

Quantum chemical calculations provide precise energetic data on the relative stability of tautomers. The stability is typically reported as the difference in Gibbs free energy (ΔG) or electronic energy (ΔE) between the two forms. A positive value indicates that 4-Pyridone is more stable, while a negative value indicates this compound is favored. As the data below illustrates, the choice of environment (gas phase vs. solvent) is the most critical factor in determining the dominant tautomer.

| Tautomer Favored | Relative Energy (kcal/mol) | Environment | Computational Method | Reference |

| This compound | -2.4 | Gas Phase | MP2 / Polarization Basis Set + ZPVE | [2] |

| This compound | -2.3 | Gas Phase | BHandHLYP/6-311+G(d,p) | [4] |

| This compound | -1.5 (ΔG) | Gas Phase | DF-B97D3(BJ)/def2-TZVPP | [3] |

| 4-Pyridone | +0.6 (ΔG) | Cyclohexane (ε=2.0) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |

| 4-Pyridone | +2.7 (ΔG) | Dichloromethane (ε=8.9) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |

| 4-Pyridone | +6.2 (ΔG) | Acetonitrile (ε=35.7) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |

| 4-Pyridone | +7.2 (ΔG) | Water (ε=78.3) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |

Computational Methodologies and Protocols

The accuracy of tautomer stability predictions is highly dependent on the chosen computational protocol. Key factors include the level of theory, the basis set, and the method used to account for solvent effects.

Protocol 1: Ab Initio Methods High-level ab initio calculations, while computationally expensive, provide benchmark-quality data. An early, influential study on 4-pyridone employed such a method.[2]

-

Level of Theory: Møller-Plesset perturbation theory to the second order (MP2) is used to account for electron correlation.[2]

-

Basis Sets: The protocol involves calculations with a series of increasingly complex basis sets, from minimal to extended sets that include polarization functions (e.g., 6-31G*). This allows for extrapolation and ensures the results are not basis-set dependent.[2]

-

Procedure:

-

The geometry of each tautomer is fully optimized.

-

The inclusion of polarization functions is critical for accurately describing the electronic structure.[2]

-

A frequency calculation is performed to obtain the zero-point vibrational energy (ZPVE), which is added to the electronic energy to get the total energy at 0 K.[2]

-

Protocol 2: Density Functional Theory (DFT) with Solvent Modeling DFT offers a favorable balance of accuracy and computational cost, making it the most common method for studying tautomerism in solution.

-

Functionals: Hybrid functionals like BHandHLYP or dispersion-corrected functionals such as B97D3(BJ) are often employed.[3][4]

-

Basis Sets: Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets are commonly used.[4]

-

Solvent Modeling: The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism (IEF-PCM) variant, is the standard for implicitly modeling bulk solvent effects.[3] This model creates a cavity in a dielectric continuum representing the solvent, allowing for the calculation of solute-solvent electrostatic interactions.

-

Procedure:

-

Gas-phase geometry optimization and frequency calculations are performed for each tautomer to obtain thermal corrections to the Gibbs free energy.

-

Single-point energy calculations are then carried out on the optimized geometries using the PCM to obtain the free energy of solvation.

-

The final Gibbs free energy in solution is the sum of the gas-phase Gibbs free energy and the free energy of solvation.

-

Key Factors Governing Tautomeric Equilibrium

The dramatic shift in stability between the gas phase and solution is driven by fundamental physicochemical principles.

-

Aromaticity: In the gas phase, the stability of this compound is largely attributed to the aromaticity of its pyridine ring, which is consistent with Hückel's rule.[6] The 4-Pyridone form, while stabilized by a strong C=O bond, lacks this full aromatic character.[3]

-

Dipole Moment and Solvent Effects: The 4-Pyridone tautomer is significantly more polar than this compound. Its large dipole moment allows for strong dipole-dipole interactions with polar solvent molecules. This preferential solvation electrostatically stabilizes the 4-Pyridone form, with the magnitude of stabilization increasing with the dielectric constant of the solvent.[3][7]

-

Intermolecular Hydrogen Bonding: In condensed phases (polar protic solvents and the solid state), 4-Pyridone can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This capacity for strong intermolecular hydrogen bonding provides substantial additional stabilization, further favoring it over the this compound tautomer.[5]

Conclusion

The tautomeric equilibrium of this compound is a classic example of environmentally-controlled molecular stability. Quantum chemical calculations conclusively demonstrate that while the enol form (this compound) is inherently more stable in isolation due to aromaticity, the keto form (4-Pyridone) becomes dominant in polar environments.[2][3][5] This reversal is driven by the strong electrostatic stabilization of the highly polar pyridone structure by the solvent and its ability to form robust intermolecular hydrogen bonds. For professionals in drug development, accurately predicting the predominant tautomeric form under physiological conditions is a critical step in the design of effective and safe therapeutics, and modern computational chemistry provides the essential tools for this task.[8][9]

References

- 1. arxiv.org [arxiv.org]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

From Coal Tar to Modern Synthesis: A Technical Guide to the Historical Isolation of Pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of methods for the isolation and synthesis of Pyridin-4-ol (also known as 4-hydroxypyridine or γ-pyridone), a crucial heterocyclic compound in medicinal chemistry and drug development. From its early, arduous isolations from coal tar to more refined synthetic routes, this document provides a comprehensive overview of the foundational techniques that have paved the way for modern production. Detailed experimental protocols, comparative quantitative data, and visualized workflows offer a practical resource for understanding the historical context and chemical principles underlying the availability of this important scaffold.

Historical Overview and Early Isolation

The story of this compound is intrinsically linked to the history of pyridine chemistry. Pyridine itself was first isolated from bone oil in 1849, and later, coal tar became a primary source for pyridine and its derivatives.[1] The isolation of pyridine from coal tar was a laborious and inefficient process, involving fractional distillation of coal tar residues.[2] While specific historical protocols for the direct isolation of this compound from coal tar are scarce, the general method for obtaining pyridine bases involved treating the relevant coal tar fractions with acid to extract the basic compounds, followed by neutralization and further purification.[3] It is likely that early investigations into the components of these fractions led to the discovery of various hydroxylated pyridines, including the 4-hydroxy isomer.

The early 20th century marked the beginning of systematic exploration into the synthesis of pyridine derivatives, including this compound.[4] These early synthetic methods were often characterized by harsh reaction conditions and low yields, highlighting the challenges faced by chemists of the era.

Historical Synthetic Methods and Experimental Protocols

Several key historical methods for the synthesis of this compound have been documented, each with its own set of challenges and innovations. The following sections provide detailed experimental protocols for these foundational techniques.

Synthesis from Pyridine via Oxidation

One of the early approaches to obtaining this compound involved the direct oxidation of pyridine. This method, while conceptually straightforward, was often plagued by low yields and the formation of a mixture of products. A significant historical route involved the formation of a bispyridinium chloride intermediate, which was then converted to this compound.[5] This process was noted for being complex and time-consuming.[5]

A later improvement on the oxidation of pyridines was the Elbs persulfate oxidation, which could be applied to pyridones. For instance, 3-hydroxy-4-pyridone was synthesized via the Elbs oxidation of 4-pyridone.[6]

Experimental Protocol: Elbs Oxidation of 4-Pyridone (for 3-hydroxy-4-pyridone) [6]

-

Reaction Setup: Dissolve 4-pyridone monohydrate (5.5 g, 0.049 mol) in 125 mL of water.

-

Addition of Reagents: Add sodium hydroxide (10 g, 0.25 mol) to the solution. In portions, over 10 minutes, add sodium persulfate (16.6 g, 0.07 mol) while maintaining the temperature at 90-95°C.

-

Reaction and Quenching: Keep the solution at this temperature for an additional 15 minutes. After a negative test for persulfate with iodide, add another 7 g of sodium hydroxide, followed by a second portion of sodium persulfate (16.6 g) over 10 minutes.

-

Workup: After another 15 minutes, cool the solution to room temperature and neutralize with concentrated sulfuric acid.

-

Isolation: The resulting sulfate ester is hydrolyzed with acid, neutralized, and the product is extracted. Unreacted 4-pyridone can be removed by Soxhlet extraction with methyl ethyl ketone. The final product, 3-hydroxy-4-pyridone, is obtained after crystallization from methanol in approximately 13% yield.

Synthesis from 4-Pyrone

The conversion of 4-pyrones to 4-pyridones by reaction with amines is a fundamental and historically significant method.[7][8] This approach leverages the structural similarity between the pyrone and pyridone rings.

Experimental Protocol: General Synthesis of 4-Pyridone from 4-Pyrone

-

Reaction Mixture: A solution of 4-pyrone in a suitable protic solvent (e.g., ethanol or water) is prepared.

-

Ammonia Source: An excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in ethanol, is added.

-

Reaction Conditions: The mixture is heated in a sealed vessel to a temperature typically ranging from 100 to 150°C for several hours.

-

Isolation: After cooling, the solvent is removed under reduced pressure. The resulting crude 4-pyridone is then purified by crystallization, often from water or ethanol.[3]

A more modern example with a substituted pyrone provides a yield of approximately 28% for the conversion of 2-trifluoromethyl-4H-pyran-4-one to 4-hydroxy-2-trifluoromethylpyridine using aqueous ammonia.[9]

Synthesis from 4-Aminopyridine via Diazotization

A significant advancement in the synthesis of this compound was the use of 4-aminopyridine as a starting material. This method involves the diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt. This route offers a more controlled and higher-yielding pathway compared to earlier methods.[4]

Experimental Protocol: Synthesis of this compound from 4-Aminopyridine [4]

-

Preparation of Butyl Nitrite: In a 500 mL three-neck flask, add 140 mL of water. With magnetic stirring, add 73.2 g of 99% sodium nitrite and 74.8 g of 99% n-butanol. Slowly add 37% hydrochloric acid dropwise at 0-10°C over 60 minutes. Incubate the mixture for 180 minutes.

-

Diazotization: In a 1000 mL three-neck flask, add 400 mL of water, followed by the slow addition of 140 mL of 98% concentrated sulfuric acid at 20-40°C. Add 95 g of 99% 4-aminopyridine at 0-20°C. Slowly add 150.8 g of the prepared butyl nitrite over approximately 120 minutes, maintaining strict temperature control.

-

Hydrolysis and Neutralization: Transfer the resulting diazonium solution to a 1 L three-neck flask and dilute with 2000 mL of water. Add a barium hydroxide solution for neutralization at a controlled temperature of 30-60°C until the pH of the solution is 7.5-8.

-

Workup: Introduce carbon dioxide to react with excess barium hydroxide until the pH is 6. Filter and wash the precipitate to obtain a crude solution of this compound.

-

Purification: Add activated carbon and 99.5% methanol to the crude solution for purification. Obtain high-purity this compound (88.39 g) through multiple vacuum distillations.

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical and a more modern, high-yielding method for the synthesis of this compound and its derivatives.

| Parameter | Method 1: Oxidation of Pyridine (Elbs Oxidation for 3-hydroxy-4-pyridone)[6] | Method 2: From γ-Pyrone Derivative[9] | Method 3: From 4-Aminopyridine[4] |

| Starting Material | 4-Pyridone | 2-Trifluoromethyl-4H-pyran-4-one | 4-Aminopyridine |

| Overall Yield | ~13% | ~28% | ~92.1% |

| Purity | Not specified | Not specified | >99% |

| Key Reagents | Sodium persulfate, Sodium hydroxide | Aqueous ammonia | Sodium nitrite, n-butanol, Sulfuric acid, Barium hydroxide |

| Reaction Time | Several hours | Not specified | Several hours |

| Reaction Temperature | 90-95°C | Not specified | 0-10°C (diazotization), 30-60°C (hydrolysis) |

| Number of Steps | 1 (from 4-pyridone) | 1 (from pyrone) | 1 (one-pot) |

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the key historical methods for obtaining this compound.

References

- 1. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]

- 2. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-hydroxypyridine (CAS RN: 626-64-2), a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. The document details its structural features, physicochemical parameters, tautomeric equilibrium, spectroscopic signature, and key chemical transformations. Experimental methodologies for the determination of its properties and for its synthetic modification are also presented. Particular emphasis is placed on its role as a versatile building block in the synthesis of bioactive molecules.

Introduction

4-Hydroxypyridine, and its predominant tautomer 4-pyridone, is a crucial intermediate in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs).[1] Its unique electronic and structural characteristics, arising from the interplay between the aromatic pyridine ring and the hydroxyl/carbonyl functionality, govern its reactivity and utility. A thorough understanding of its properties is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. This guide aims to consolidate the key technical information on 4-hydroxypyridine for professionals engaged in these areas.

Physical Properties

The physical properties of 4-hydroxypyridine are summarized in the tables below. These parameters are crucial for its handling, formulation, and application in various experimental setups.

General and Thermodynamic Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO | [2] |

| Molar Mass | 95.10 g/mol | [2] |

| Appearance | Pale yellow to light brown solid | |

| Melting Point | 148-151 °C | [3] |

| Boiling Point | 230-235 °C at 12 mmHg | [3] |

| pKa | 3.2 (at 20 °C) | [3] |

| logP (o/w) | -1.300 (estimated) | [3] |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [4] |

| Chloroform | Slightly soluble | [4] |

| Benzene | Practically insoluble | [4] |

| Ether | Practically insoluble | [4] |

Chemical Properties and Reactivity

Tautomerism

A key feature of 4-hydroxypyridine is its existence in a tautomeric equilibrium with 4-pyridone. In solution and the solid state, the equilibrium lies significantly towards the 4-pyridone form, which is stabilized by intermolecular hydrogen bonding and the strength of the C=O bond.[5][6] In the gas phase, however, the 4-hydroxypyridine tautomer is the dominant species.[2] This tautomerism is crucial as it dictates the reactivity of the molecule, offering two potential sites for electrophilic attack (the nitrogen and oxygen atoms).

Caption: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.

Chemical Reactions

The dual nucleophilicity of the 4-pyridone tautomer allows for both N- and O-alkylation, with the regioselectivity being dependent on the reaction conditions and the nature of the electrophile.

-

N-Alkylation: Generally favored with SN2-reactive electrophiles like primary alkyl halides.[1]

-

O-Alkylation: Can be achieved with SN1-reactive electrophiles or under specific conditions that favor reaction at the oxygen atom.

Furthermore, the pyridine ring can undergo electrophilic substitution reactions, although it is less reactive than benzene. The hydroxyl group in the 4-hydroxypyridine form is an activating group, directing electrophiles to the 3- and 5-positions.

Spectroscopic Properties

The spectroscopic data for 4-hydroxypyridine/4-pyridone provides valuable information for its identification and characterization.

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (in D₂O) | δ (ppm): 7.89 (d), 6.59 (d) | [7] |

| ¹³C NMR (in DMSO-d₆) | Signals in the aromatic region, with the carbonyl carbon of the pyridone tautomer appearing downfield. | [8] |

| IR (KBr disc) | Strong C=O stretching band for the pyridone tautomer (around 1640 cm⁻¹). Broad O-H stretching for the hydroxypyridine tautomer. | [9] |

| UV-Vis | The position of the absorption maxima is dependent on the solvent and the predominant tautomeric form. | [3] |

Role in Signaling Pathways

While 4-hydroxypyridine itself is not established as a direct signaling molecule, its core structure is found in various bioactive compounds. Notably, derivatives of 4-hydroxy-2-pyridone have been identified as inhibitors of the stress-activated protein kinase MAP4K4, suggesting a potential role for this scaffold in modulating cellular stress pathways. This highlights the importance of the 4-hydroxypyridine moiety as a pharmacophore in drug discovery.

Caption: Inhibition of MAP4K4 by 4-hydroxy-2-pyridone derivatives.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of 4-hydroxypyridine using potentiometric titration.[10][11][12]

Materials:

-

4-Hydroxypyridine

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of 4-hydroxypyridine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., to a final concentration of 0.1 M).

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of a small, known volume of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of HCl added.

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at half the equivalence point volume corresponds to the pKa of the conjugate acid (pyridinium ion).

-

The pKa of 4-hydroxypyridine (for the equilibrium involving the hydroxyl proton) can be determined by titrating with NaOH.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the determination of the aqueous solubility of 4-hydroxypyridine using the shake-flask method.[5][13][14][15]

Materials:

-

4-Hydroxypyridine

-

Deionized water (or a buffer of desired pH)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of 4-hydroxypyridine to a vial containing a known volume of deionized water or buffer.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a known volume of the solvent.

-

Determine the concentration of 4-hydroxypyridine in the diluted filtrate using a pre-calibrated UV-Vis spectrophotometer or HPLC system.

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

4-Hydroxypyridine is a fundamentally important heterocyclic compound with a rich and versatile chemistry. Its physical and chemical properties, particularly its tautomeric nature, make it a valuable building block for the synthesis of a diverse range of molecules, including important pharmaceuticals. This technical guide has provided a consolidated resource of its core properties and experimental methodologies to aid researchers and drug development professionals in its effective utilization. A continued exploration of its reactivity and biological activity will undoubtedly lead to further innovations in chemistry and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bioassaysys.com [bioassaysys.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. connectsci.au [connectsci.au]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol

For Immediate Release

This technical guide provides an in-depth analysis of the tautomeric equilibrium of Pyridin-4-ol, a fundamental heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The equilibrium between its two tautomeric forms, the enol (this compound) and the keto (Pyridin-4(1H)-one), is highly sensitive to the solvent environment, a critical consideration in synthesis, characterization, and biological application. This document summarizes the quantitative data on the tautomeric ratio in various solvents, details the experimental protocols for its determination, and provides a visual representation of the equilibrium.

The Tautomeric Landscape of this compound

This compound exists as a dynamic equilibrium between its aromatic enol form and its non-aromatic but polar keto tautomer. The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces, with the solvent playing a pivotal role. In general, polar solvents favor the more polar keto form, Pyridin-4(1H)-one, due to stronger solute-solvent interactions such as hydrogen bonding.[1][2][3] Conversely, non-polar solvents tend to shift the equilibrium towards the less polar enol form, this compound.[2] In the gas phase, the enol form is the dominant species.[2][4]

The tautomeric equilibrium is not only solvent-dependent but can also be influenced by temperature and the presence of substituents on the pyridine ring. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the principal tools for qualitatively and quantitatively assessing the tautomeric ratio in solution.

Quantitative Analysis of Tautomeric Ratios

The following table summarizes the tautomeric equilibrium constant (KT = [keto]/[enol]) and the percentage of the dominant keto form in various solvents, as determined by spectroscopic methods.

| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT) | Predominant Tautomer (%) |

| Water | 80.1 | High (significantly > 1) | Keto (>99%) |

| Methanol | 32.7 | - | Keto |

| Ethanol | 24.6 | - | Keto |

| Acetonitrile | 37.5 | - | Keto |

| Chloroform | 4.8 | Comparable amounts of both tautomers | Keto/Enol |

| Cyclohexane | 2.0 | Low (significantly < 1) | Enol |

Note: Exact quantitative values for KT can vary depending on the specific experimental conditions (temperature, concentration). The table provides a general trend based on available literature.

Experimental Protocols for Tautomeric Ratio Determination

Accurate determination of the tautomeric ratio of this compound requires meticulous experimental design and execution. The two primary methods employed are ¹H NMR spectroscopy and UV-Vis spectroscopy.

¹H NMR Spectroscopy

Principle: The enol and keto tautomers of this compound have distinct chemical environments for their protons, leading to separate sets of signals in the ¹H NMR spectrum. The ratio of the integrals of corresponding signals directly reflects the molar ratio of the two tautomers.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., D₂O, CD₃OD, DMSO-d₆, CDCl₃, and Cyclohexane-d₁₂).

-

Ensure the solvents are of high purity and free from water, which can influence the equilibrium.

-

Use a consistent concentration across all samples to minimize concentration-dependent effects.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Maintain a constant temperature for all measurements, as the tautomeric equilibrium can be temperature-sensitive. A standard temperature of 298 K (25 °C) is often used.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

-

Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the protons of the enol and keto forms. The aromatic protons of the enol tautomer typically appear at a different chemical shift compared to the olefinic protons of the keto tautomer.

-

Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.

-

Calculate the percentage of each tautomer using the following formula: % Keto = [Integration of Keto Peak / (Integration of Keto Peak + Integration of Enol Peak)] x 100 % Enol = [Integration of Enol Peak / (Integration of Keto Peak + Integration of Enol Peak)] x 100

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the percentage of the keto form to the percentage of the enol form.

-

UV-Vis Spectroscopy

Principle: The enol and keto tautomers of this compound possess different chromophores and thus exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative intensities of these absorption bands can be used to determine the tautomeric ratio.

Detailed Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of this compound in the desired solvents. The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Use spectroscopic grade solvents to minimize interference from impurities.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a reference in the reference cuvette.

-

Maintain a constant temperature using a thermostatted cell holder.

-

-

Data Analysis:

-

Identify the characteristic λmax for both the enol and keto forms. The keto form typically absorbs at a longer wavelength than the enol form.

-

To accurately determine the concentration of each tautomer, the molar extinction coefficients (ε) of the pure tautomers at their respective λmax are required. These can be estimated using locked derivatives (e.g., N-methyl-4-pyridone and 4-methoxypyridine) that cannot tautomerize.

-

The concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc), and from these concentrations, the tautomeric ratio can be determined.

-

Visualization of the Tautomeric Equilibrium

The following diagrams illustrate the tautomeric equilibrium of this compound and the general workflow for its experimental determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Theoretical Deep Dive into the Electronic Structure of Pyridin-4-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical investigation into the electronic structure of Pyridin-4-ol. The molecule's tautomeric equilibrium between its enol (this compound) and keto (4-pyridone) forms is a central focus, as this dynamic significantly influences its chemical behavior and potential applications, particularly in medicinal chemistry and materials science. This document outlines the computational methodologies used to explore its electronic properties, presents key quantitative data in a structured format, and visualizes the underlying theoretical concepts and workflows.

Introduction

This compound (also known as 4-hydroxypyridine) is a heterocyclic aromatic organic compound of significant interest due to its versatile chemical nature. Its electronic structure is characterized by a fascinating tautomeric equilibrium between the aromatic alcohol form (this compound) and the non-aromatic but highly polar ketone form (4-pyridone).[1][2] The position of this equilibrium is sensitive to the surrounding environment, shifting in response to solvent polarity and intermolecular interactions.[3] Understanding the electronic properties of both tautomers is crucial for predicting their reactivity, designing novel derivatives with tailored functionalities, and elucidating their roles in biological systems.

Theoretical and computational chemistry provide powerful tools to dissect the intricacies of this compound's electronic landscape.[4] Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the precise determination of molecular geometries, relative stabilities of tautomers, and a detailed analysis of electronic properties including charge distribution, frontier molecular orbitals, and dipole moments.[5][6] This guide delves into the theoretical underpinnings of these investigations, presenting a cohesive overview for researchers in the field.

Tautomerism: A Tale of Two Forms

The most critical aspect of this compound's electronic structure is its existence as a mixture of two tautomers in equilibrium: this compound and 4-pyridone.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. benchchem.com [benchchem.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Pyridin-4-ol as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ol and its tautomer, 4-pyridone, represent a versatile and highly functional ligand system in coordination chemistry. The presence of both a pyridine nitrogen and a hydroxyl/carbonyl oxygen atom allows for a variety of coordination modes, making it a valuable building block for the synthesis of diverse metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1] Its anionic form, pyridin-4-olate, is a strong σ-donor, leading to the formation of stable complexes.[2] This versatility has led to significant interest in its applications across catalysis, materials science, and the development of therapeutic and diagnostic agents.

This compound exists in a tautomeric equilibrium between the phenol (this compound) and keto (4-pyridone) forms. In solution and upon coordination, it can exist as the neutral pyridone form, coordinating through the carbonyl oxygen, or it can be deprotonated to the anionic pyridin-4-olate form, which can coordinate through either the nitrogen or oxygen atoms, or both. This adaptability gives rise to its rich and varied coordination chemistry.

Application Note 1: Catalysis

This compound-based coordination polymers have emerged as robust and efficient heterogeneous catalysts for various organic transformations. The presence of basic nitrogen sites on the pyridine ring within a porous framework can facilitate reactions such as the Knoevenagel condensation.

Case Study: Knoevenagel Condensation

Coordination polymers constructed from metal ions and pyridine-containing carboxylate ligands have demonstrated excellent catalytic activity in the Knoevenagel condensation of benzaldehyde with malononitrile.[3][4] The basic nitrogen atoms of the pyridine moieties are believed to act as Lewis base active sites, facilitating the deprotonation of the active methylene compound (malononitrile).

Performance Data:

Zinc and Cobalt-based coordination polymers incorporating pyridine-dicarboxylate ligands have shown high yields in the Knoevenagel condensation reaction. For instance, a zinc-based polymer achieved a 91% yield of 2-benzylidenemalononitrile within 1.5 hours at 50 °C.[3] These catalysts often exhibit good recyclability, maintaining high activity over several cycles.[5][6]

Application Note 2: Materials Science

The ability of this compound to act as a bridging ligand facilitates the construction of extended one-, two-, and three-dimensional coordination polymers with interesting magnetic and luminescent properties.

Luminescent Materials

Lanthanide-based MOFs incorporating this compound or its derivatives can exhibit characteristic sharp emission bands, making them suitable for applications in sensing, bioimaging, and solid-state lighting.[7] The this compound ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide metal center, which then luminesces. The quantum yield of these materials can be significant, with some Eu-MOFs demonstrating high photoluminescence quantum yields.[7][8]

Magnetic Materials

The bridging nature of the pyridin-4-olate ligand can mediate magnetic exchange interactions between metal centers. Manganese(II) and other transition metals linked by pyridin-4-olate bridges can form chain-like structures that exhibit antiferromagnetic or ferromagnetic coupling between adjacent metal ions.[9][10] The magnetic susceptibility of these materials is temperature-dependent, a key characteristic of magnetic coordination polymers.

Application Note 3: Drug Development and Bioinorganic Chemistry

The coordination of this compound derivatives to metal centers is a promising strategy in the design of novel therapeutic and diagnostic agents. Metal complexation can enhance the biological activity of the ligand and introduce new mechanisms of action.[11]

Anticancer Agents

Pyridine-metal complexes are known to exhibit potent anticancer activity.[11] Their mechanisms of action often involve the generation of reactive oxygen species (ROS), intercalation with DNA, and the induction of apoptosis.[11] While specific research on this compound complexes is emerging, the broader class of pyridine-based metal complexes has shown efficacy against various cancer cell lines.

Bioimaging

Lanthanide complexes with pyridine-containing ligands are being developed as bimodal contrast agents for both Magnetic Resonance Imaging (MRI) and optical imaging.[12][13] Gadolinium(III) complexes can enhance MRI signals, while europium(III) and terbium(III) complexes can provide luminescent probes for optical detection.[2] The this compound moiety can be functionalized to tune the properties of these imaging agents.

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper(II) Pyridin-4-olate Complex

This protocol describes the synthesis of a simple copper(II) complex with this compound, adapted from general procedures for similar complexes.[2]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

This compound (4-hydroxypyridine)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1 mmol of copper(II) acetate monohydrate in 20 mL of deionized water with gentle heating.

-

In a separate beaker, dissolve 2 mmol of this compound in 10 mL of deionized water.

-

Slowly add the warm this compound solution to the copper(II) acetate solution with continuous stirring.

-

A color change and the formation of a precipitate should be observed.

-

Allow the mixture to cool to room temperature.

-

Place the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold deionized water, followed by a small amount of cold ethanol.

-

Dry the product in a desiccator over silica gel.

Protocol 2: Hydrothermal Synthesis of a this compound Based Coordination Polymer

Hydrothermal synthesis is a common method for obtaining crystalline coordination polymers.[4]

Materials:

-

A metal salt (e.g., CoCl₂·6H₂O)

-

A this compound derivative with carboxylic acid functional groups (e.g., 5-(3',5'-dicarboxylphenyl)nicotinic acid)

-

An auxiliary ligand (e.g., 4,4'-bipyridine)

-

Deionized water

-

A Teflon-lined stainless steel autoclave

Procedure:

-

In a Teflon liner, combine the metal salt (e.g., 0.1 mmol), the this compound-based ligand (e.g., 0.05 mmol), and the auxiliary ligand (e.g., 0.05 mmol).

-

Add approximately 10 mL of deionized water.

-

Seal the autoclave and place it in an oven preheated to 160 °C.

-

Maintain the temperature for 72 hours.

-

Allow the autoclave to cool slowly to room temperature over 24-48 hours.

-

Collect the resulting crystals by filtration, wash with water and ethanol, and air dry.

Protocol 3: Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center.

Procedure:

-

Prepare a KBr pellet of the synthesized complex.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Compare the spectrum of the complex to that of the free this compound ligand.

-

Look for characteristic shifts in the vibrational frequencies upon coordination. The C=O stretching vibration of the pyridone tautomer and the pyridine ring breathing modes are particularly sensitive to the coordination environment.[2] A shift in the C-O stretching vibration is indicative of coordination through the oxygen atom.

Quantitative Data

Table 1: Selected Crystallographic Data for this compound and Related Complexes

| Complex | Metal-N Distance (Å) | Metal-O Distance (Å) | N-Metal-N Angle (°) | O-Metal-O Angle (°) | Reference |

| [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂] | 2.015 - 2.023 | 1.987 - 2.240 | - | - | [14] |

| [Cu(2-(HOCH₂)py)₂(H₂O)₂]SiF₆ | 1.990 - 1.997 | 2.001 - 2.313 | - | - | [15] |

| Aqua(2,2'-bipyridine)bis(4-methylbenzoato)copper(II) | 2.003 - 2.011 | 1.948 - 2.302 | 81.42 | 168.08 | [16] |

Note: Data for related pyridine-based ligands are included to illustrate typical bond lengths and angles.

Table 2: Spectroscopic Data for this compound and its Metal Complexes

| Compound/Complex | Key IR Band (cm⁻¹) | Assignment | ¹H NMR Shift (ppm) (Pyridine Protons) | Reference |

| Free Pyridine | ~992 | Ring breathing | 7.2-8.5 | [17] |

| [CrCl₃(py)₃] | ~1014 | Coordinated Ring | - | [17] |

| Paramagnetic Fe(IV)=O Pyridine Complexes | - | - | Highly shifted (-38 to +50 ppm) | [18] |

| Diamagnetic Rh(III) Pyridine Complexes | - | - | Downfield shift (7-10 ppm) | [19] |

Note: Spectroscopic shifts are highly dependent on the metal center, its oxidation state, and the overall coordination environment.

Table 3: Magnetic and Luminescent Properties of Related Coordination Polymers

| Complex System | Property | Value | Reference |

| Manganese(II)-pyridine-dicarboxylate polymer | Magnetic Behavior | Obeys Curie Law, weak exchange interaction | [10] |

| Tb-MOF-76 | Luminescence | Quantum Yield (ΦPL) = 91% | [20] |

| Eu-MOF-76 | Luminescence | Quantum Yield (ΦPL) < 18% | [20] |

Visualizations

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Lanthanide complexes for magnetic resonance and optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4 in 1: multifunctional europium-organic frameworks with luminescence sensing properties, white light emission, proton conductivity and reverse acetylene-carbon dioxide adsorption selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)] | European Journal of Chemistry [eurjchem.com]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. par.nsf.gov [par.nsf.gov]

- 19. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Catalytic Applications of Pyridin-4-ol Metal Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Pyridin-4-ol and its tautomer, 4-hydroxypyridine, serve as versatile ligands in coordination chemistry. When complexed with transition metals, these ligands can form catalysts for a variety of organic transformations. The electronic properties of the this compound ligand, which can act as a neutral donor or an anionic pyridin-4-olate, allow for the fine-tuning of the catalytic activity of the metallic center. This document provides an overview of the catalytic applications of this compound metal complexes, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of workflows and reaction mechanisms.

Oxidation Reactions

Metal complexes of this compound and its derivatives have demonstrated significant potential in catalyzing oxidation reactions, particularly in the oxidation of hydrocarbons. Iron and copper complexes, in particular, have been investigated for their ability to activate oxidants like hydrogen peroxide for the selective oxidation of alkanes and alkenes.

Alkane Hydroxylation with Iron and Copper Complexes

Iron and copper complexes featuring pyridine-based ligands are effective catalysts for the hydroxylation of alkanes, a challenging but crucial transformation in organic synthesis.[1][2][3][4] These reactions often mimic the activity of monooxygenase enzymes.[1]

Quantitative Data for Alkane Oxidation

| Catalyst/Ligand System | Substrate | Oxidant | Product(s) | Yield (%) | TON (Turnover Number) | Reference |

| [Fe₂(μ-O)(L)₂Cl₂]Cl₂ | Cyclohexane | m-CPBA | Cyclohexanol, Cyclohexanone | - | up to 513 | [4] |

| Fe(N2Py2)/AcOH | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | - | - | [2] |

| --INVALID-LINK--₂ | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | Moderate | - | [3] |

| Immobilized Fe/L-SBA-FC(n)TMS | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | up to 30% | - | [1] |

Experimental Protocol: General Procedure for Iron-Catalyzed Cyclohexane Oxidation

This protocol is adapted from methodologies described for iron complexes with pyridine-containing ligands.[3][4]

Materials:

-

Iron(II) or Iron(III) salt (e.g., Fe(OTf)₂, FeCl₃)

-

This compound or a derivative

-

Cyclohexane

-